Cas no 853304-18-4 (Pent-3-yn-2-amine)

Pent-3-yn-2-amine is an alkyne-functionalized amine compound with the molecular formula C5H9N. Its structure features a terminal alkyne group and an amine moiety, making it a versatile intermediate in organic synthesis and pharmaceutical applications. The compound's reactive alkyne group enables click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the amine functionality allows for further derivatization. Pent-3-yn-2-amine is particularly useful in the development of bioactive molecules, ligands, and polymer modifiers. Its well-defined reactivity and stability under controlled conditions make it a valuable building block for researchers in medicinal chemistry and materials science. Proper handling under inert atmospheres is recommended due to its potential sensitivity.
Pent-3-yn-2-amine structure
Pent-3-yn-2-amine structure
Product Name:Pent-3-yn-2-amine
CAS No:853304-18-4
MF:C5H9N
MW:83.1316611766815
CID:2807728
Update Time:2025-06-15

Pent-3-yn-2-amine Chemical and Physical Properties

Names and Identifiers

    • pent-3-yn-2-amine
    • 3-Pentyn-2-amine
    • (1-methylbut-2-yn-1-yl)amine
    • Pent-3-yn-2-amine
    • Inchi: 1S/C5H9N/c1-3-4-5(2)6/h5H,6H2,1-2H3
    • InChI Key: HXMBFZYELIIEJI-UHFFFAOYSA-N
    • SMILES: NC(C#CC)C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 0
  • Complexity: 82.6
  • XLogP3: 0.3
  • Topological Polar Surface Area: 26

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Additional information on Pent-3-yn-2-amine

Introduction to Pent-3-yn-2-amine (CAS No. 853304-18-4)

Pent-3-yn-2-amine, a compound with the chemical formula C₅H₇N, is a versatile and highly reactive organic molecule characterized by the presence of a terminal alkyne group and an amine functional group. The compound is identified by its CAS number 853304-18-4, which distinguishes it within the extensive database of chemical substances. This introduction delves into the properties, applications, and recent research developments associated with Pent-3-yn-2-amine, highlighting its significance in the field of synthetic chemistry and pharmaceutical research.

The molecular structure of Pent-3-yn-2-amine consists of a pentyl chain with an alkyne (-C≡C-) functional group located at the 3-position and an amine (-NH₂) group at the 2-position. This unique arrangement imparts distinct reactivity patterns, making it a valuable intermediate in organic synthesis. The alkyne functionality allows for various coupling reactions, such as Sonogashira couplings, while the amine group enables nucleophilic additions and condensation reactions. These characteristics have positioned Pent-3-yn-2-amine as a building block in the construction of more complex molecules.

In recent years, Pent-3-yn-2-amine has garnered attention in the pharmaceutical industry due to its potential as a precursor in drug development. Its reactivity facilitates the synthesis of heterocyclic compounds, which are prevalent in many therapeutic agents. For instance, researchers have explored its use in generating nitrogen-containing heterocycles, which are known for their biological activity. The compound's ability to undergo regioselective reactions makes it particularly useful in constructing pharmacophores that are critical for drug efficacy.

One of the most compelling aspects of Pent-3-yn-2-amine is its role in developing novel materials. The alkyne group's ability to form strong covalent bonds with other molecules has been leveraged in creating advanced polymers and coatings. These materials exhibit enhanced mechanical properties and chemical stability, making them suitable for applications in electronics, aerospace, and biomedical engineering. Recent studies have demonstrated its incorporation into conductive polymers, which are essential for flexible electronics and energy storage devices.

The compound's reactivity also extends to its applications in catalysis. Researchers have investigated its use as a ligand or intermediate in transition metal-catalyzed reactions. These reactions are crucial for synthesizing complex organic molecules efficiently. The ability of Pent-3-yn-2-amine to coordinate with metals such as palladium and copper has opened new avenues for catalytic processes that are more sustainable and environmentally friendly.

Recent advancements in computational chemistry have further highlighted the potential of Pent-3-yn-2-amine. Molecular modeling studies have provided insights into its interaction with biological targets, aiding in the design of more effective drugs. These simulations have helped predict how Pent-3-yn derivatives might behave within biological systems, guiding experimental efforts toward optimizing their therapeutic potential.

The synthesis of Pent-3-yn derivatives has also seen significant progress. Researchers have developed novel methodologies for introducing functional groups while maintaining the integrity of the alkyne and amine moieties. These synthetic strategies have enabled the creation of libraries of compounds that can be screened for biological activity. Such libraries are invaluable tools in drug discovery pipelines, allowing researchers to identify lead compounds with desirable properties.

The versatility of Pent-3-yne derivatives is further underscored by their role in agrochemical research. The compound serves as a precursor for synthesizing pesticides and herbicides that are effective against various pests while being environmentally benign. Its incorporation into these formulations has led to improved crop protection strategies that align with sustainable agricultural practices.

In conclusion, Pent-3-yn-2-amine (CAS No.853304-18-4) is a multifaceted compound with broad applications across multiple industries. Its unique chemical properties make it indispensable in pharmaceuticals, materials science, catalysis, and agrochemicals. As research continues to uncover new ways to harness its potential, Pent-3-yn-2-amine is poised to remain at the forefront of chemical innovation.

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